molecular formula C16H17NO2 B183988 N-(3,5-dimethylphenyl)-2-methoxybenzamide CAS No. 5566-00-7

N-(3,5-dimethylphenyl)-2-methoxybenzamide

Cat. No. B183988
CAS RN: 5566-00-7
M. Wt: 255.31 g/mol
InChI Key: DDMKWPGRJWCVME-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-methoxybenzamide, also known as Dimebolin, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Dimebolin belongs to the class of compounds known as benzamides, which have been studied for their various pharmacological properties. In

Mechanism Of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-2-methoxybenzamide may exert its neuroprotective effects by modulating the activity of certain neurotransmitters such as dopamine, acetylcholine, and glutamate. N-(3,5-dimethylphenyl)-2-methoxybenzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Biochemical And Physiological Effects

N-(3,5-dimethylphenyl)-2-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function. N-(3,5-dimethylphenyl)-2-methoxybenzamide has also been shown to reduce the levels of certain inflammatory markers, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2-methoxybenzamide in lab experiments is its relatively low toxicity and high solubility. This makes it easier to administer and study in vivo. However, one limitation of using N-(3,5-dimethylphenyl)-2-methoxybenzamide is its relatively short half-life, which may make it difficult to maintain therapeutic levels in the body.

Future Directions

There are several future directions for the study of N-(3,5-dimethylphenyl)-2-methoxybenzamide. One area of interest is its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is its potential use in combination with other drugs for the treatment of various psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-2-methoxybenzamide and its potential side effects.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-2-methoxybenzamide is a promising compound with potential therapeutic applications in the treatment of neurodegenerative diseases and psychiatric disorders. Its neuroprotective and neurorestorative properties make it a valuable candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 3,5-dimethylaniline in the presence of thionyl chloride, followed by the reaction with dimethylamine. The resulting product is then purified using column chromatography to obtain N-(3,5-dimethylphenyl)-2-methoxybenzamide in its pure form.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-methoxybenzamide has also been studied for its potential use in the treatment of schizophrenia and depression.

properties

CAS RN

5566-00-7

Product Name

N-(3,5-dimethylphenyl)-2-methoxybenzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-methoxybenzamide

InChI

InChI=1S/C16H17NO2/c1-11-8-12(2)10-13(9-11)17-16(18)14-6-4-5-7-15(14)19-3/h4-10H,1-3H3,(H,17,18)

InChI Key

DDMKWPGRJWCVME-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OC)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OC)C

Origin of Product

United States

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